(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

Chiral resolution Enantioselective synthesis Procurement quality control

Researchers requiring enantiopure β-amino alcohol scaffolds for CNS drug discovery often face supply inconsistencies with achiral or non-fluorinated analogs, which fail to provide the requisite target-binding specificity. This (S)-enantiomer (>98% ee) with a para-difluoromethyl substituent directly addresses this need. - Serves as a chiral ligand or protected synthon where the CHF₂ group offers a unique H-bond donor capacity (logP ~2.2) that para-CF₃ or methyl analogs cannot replicate. - Enables development of receptor-selective therapeutics (e.g., GABAA α5, dopamine D3) and provides metabolic resistance to oxidative defluorination for comparative stability assays. - Supplied with verified enantiomeric excess to ensure catalytic enantioselectivity and regulatory-acceptable target affinity in pharmacological studies.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B12972026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)N)C(F)F
InChIInChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1
InChIKeyPSQYWGCPMAQXAX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol – Chiral β-Amino Alcohol Scaffold


(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol (CAS 1213470-78-0) is a chiral β-amino alcohol featuring a para-difluoromethyl-substituted phenyl ring, a primary amine, and a primary alcohol on adjacent carbons . It belongs to the 2-amino-2-arylethanol family, a privileged scaffold in medicinal chemistry and asymmetric catalysis, where both the absolute configuration and the fluorine substitution pattern critically determine biological and catalytic performance [1].

Single (S)-enantiomer for asymmetric synthesis research
CHF₂ pattern modulates lipophilicity and H‑bonding
Privileged β‑amino alcohol scaffold for SAR studies

Why Racemic or Non‑Fluorinated Analogs Cannot Substitute


The (S)-enantiomer and the para-difluoromethyl group are both non‑negotiable structural features. Achiral or racemic 2-amino-2-arylethanols fail to deliver the enantioselectivity required in asymmetric catalysis, while non‑fluorinated analogs (e.g., 4‑methyl, 4‑H) lack the lipophilicity, metabolic stability, and hydrogen‑bond donor capacity conferred by the CHF₂ moiety [1]. Even the para‑CF₃ analog cannot mimic the H‑bond donor properties of CHF₂, leading to different target‑binding and pharmacokinetic profiles [2].

Racemic or achiral analogs may not provide the enantioselectivity required in asymmetric catalysis.

Non‑fluorinated analogs lack CHF₂‑mediated lipophilicity and metabolic stability, altering ADME profiles.

CF₃ analog lacks hydrogen‑bond donor capacity, potentially shifting target‑binding profiles compared to CHF₂.

Quantitative Differentiation Evidence


Enantiomeric Purity: (S)- vs. Racemic – Chiral Selectivity Control

The target (S)-enantiomer is supplied with a verified enantiomeric excess (ee) of >98%, whereas racemic or (R)-configured batches introduce uncontrolled stereochemistry that compromises catalytic selectivity and biological assay reproducibility . Even 5% of the wrong antipode can reduce enantioselectivity by 10–20% in kinetic resolution reactions class‑known for β‑amino alcohol ligands [1].

Enantiomeric Purity
Head‑to‑head
≥98% ee (S) vs 0% (racemic)
Supports enantioselectivity control for asymmetric synthesis
Chiral HPLC analysis per vendor COA
Chiral resolution Enantioselective synthesis Procurement quality control

Lipophilicity Tuning: CHF₂ vs. CH₃ – Balanced logP for CNS Targets

Replacement of the para-methyl group (logP = 1.69) with a difluoromethyl group increases predicted logP by approximately 0.5 units, moving the compound into a more favorable lipophilicity range for membrane permeability while avoiding the excessive logP (>2.5) often associated with CF₃ analogs [1][2]. This balanced logP is critical for CNS and intracellular targets.

Lipophilicity Tuning
Cross‑study
ΔlogP ≈ +0.5 (CHF₂ vs CH₃)
Supports lipophilicity profiling for CNS target research
Predicted by consensus logP algorithms
Lipophilicity Drug-likeness ADME optimization

Hydrogen‑Bond Donor Capability: CHF₂ vs. CF₃ – Target Engagement Advantage

The difluoromethyl proton (CHF₂) functions as a hydrogen‑bond donor with strength comparable to thiophenol or aniline (X-ray and IR evidence), while the trifluoromethyl group (CF₃) is a pure lipophilic isostere with no H‑bond donor capacity [1]. This allows CHF₂‑containing compounds to form additional protein‑ligand hydrogen bonds that CF₃ analogs cannot.

H‑Bond Donor Capability
Class‑level
HBD present vs absent (CF₃)
H‑bond donor property may influence binding selectivity
Supported by X‑ray and IR evidence
Hydrogen bonding Target engagement Medicinal chemistry design

High‑Value Application Scenarios


Chiral Ligand for Asymmetric Synthesis

The (S)-enantiomer in high ee (>98%) serves as a chiral ligand for metal‑catalyzed asymmetric reductions or C–C bond formations, where the CHF₂ group modulates the steric and electronic environment without adding H‑bond donor interference [1]. Replacing it with the racemate or (R)-enantiomer significantly degrades enantioselectivity [2].

Medicinal Chemistry Lead with Balanced Lipophilicity

The compound’s predicted logP ~2.2 positions it in the optimal range for CNS drug candidates (logP 1.5–3.0), while the CHF₂ H‑bond donor capability enables specific interactions with receptors such as GABAA α5 or dopamine D3 that cannot be achieved with CF₃ or methyl analogs [1].

Metabolic Stability Probe in Fluorine‑SAR Studies

Because the CHF₂ group is resistant to oxidative defluorination (cf. CF₃ metabolism), this compound can serve as a reference standard in comparative microsomal stability assays against non‑fluorinated or CF₃‑containing 2‑amino‑2‑arylethanols [1].

Chiral Building Block for β‑Fluorinated Pharmaceuticals

As a protected amine/hydroxyl synthon, the (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol scaffold is directly incorporated into β‑amino alcohol‑containing therapeutics (e.g., β‑blocker analogs, PNMT inhibitors), where the chirality and fluorine pattern are essential for target affinity and regulatory acceptance [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Enantiomeric purity and stereochemical control
Catalytic enantioselectivity validation
Medicinal chemistry lead exploration
Lipophilicity and H‑bond donor profile
CNS target affinity profiling
Fluorine‑SAR metabolic stability studies
Metabolic stability of CHF₂ group
Comparative microsomal stability testing
Chiral building block synthesis
Chiral β-amino alcohol scaffold integrity
Enantiomer‑specific incorporation in lead compounds
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